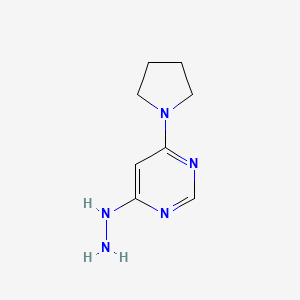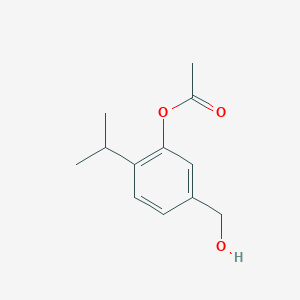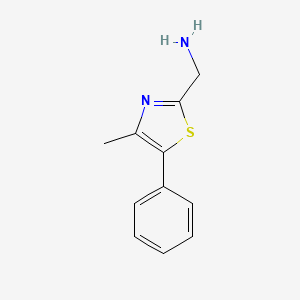![molecular formula C15H16O4 B13979812 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione CAS No. 53601-30-2](/img/structure/B13979812.png)
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C15H16O4 It is characterized by the presence of a cyclohexane ring substituted with a 4-methoxyphenyl group and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through a multi-step process involving the initial preparation of 4-methoxyphenylacetic acid, followed by its reaction with cyclohexane-1,3-dione. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like benzene and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-Cyclohexanedione: A structurally related compound with similar chemical properties.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative of cyclohexane-1,3-dione used in various chemical reactions.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness: 2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione is unique due to the presence of both a methoxyphenyl group and an acetyl group on the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
53601-30-2 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)acetyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)9-14(18)15-12(16)3-2-4-13(15)17/h5-8,15H,2-4,9H2,1H3 |
Clave InChI |
IGJZLMNIZUUZGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)C2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)

![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)



![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)

![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
